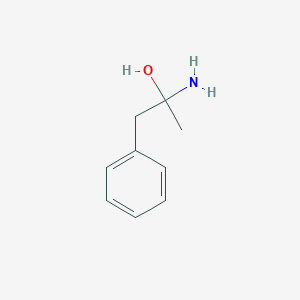
2-Amino-1-phenylpropan-2-ol
Description
2-Amino-1-phenylpropan-2-ol is a secondary alcohol and primary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features a hydroxyl (-OH) and amino (-NH₂) group on the central carbon (C2) of a three-carbon chain, with a phenyl group attached to the terminal carbon (C1). This arrangement confers unique physicochemical properties, including moderate polarity due to hydrogen-bonding capacity from both functional groups.
The compound’s stereochemistry and substituent positioning influence its biological interactions, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability.
Properties
CAS No. |
100033-48-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 |
InChI Key |
VFKHBIUJJCSRJK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(N)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(N)O |
Synonyms |
Benzeneethanol, -alpha--amino--alpha--methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Phenyl Positioning : A phenyl group at C1 (vs. C3) may alter electronic effects, increasing LogP slightly due to reduced polarity.
Substituted Phenyl Derivatives
Substituents on the phenyl ring significantly impact physicochemical and safety profiles:
Key Differences :
- Halogenation (e.g., Cl, F) in 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol increases molecular weight and reduces solubility but enhances binding affinity in drug-receptor interactions .
- Methyl Groups : Alkyl substituents (e.g., 2,5-dimethylphenyl) elevate LogP, reducing aqueous solubility but improving membrane permeability .
Alkyl-Substituted Propanolamines
Compounds with alkyl instead of phenyl groups exhibit distinct properties:
Key Differences :
- Phenyl vs. Methyl: The phenyl group in this compound increases molecular weight and LogP compared to 2-Amino-2-methylpropanol, reducing solubility but enhancing aromatic interactions in drug design.
- Hydrogen Bonding: 1-Amino-2-propanol’s simpler structure enables higher solubility (~100 mg/mL) but limits applications in hydrophobic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


